REACTION_CXSMILES
|
[C:1]([C:5]1[C:6]([O:25]CC)=[C:7]([S:12][C:13]2[CH:18]=[C:17]([CH3:19])[CH:16]=[C:15]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:14]=2[OH:24])[CH:8]=[C:9]([CH3:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C(C1C(O)=C(SC2C=C(C)C=C(C(C)(C)C)C=2OC)C=C(C)C=1)(C)(C)C.C(C1C(O)=C(SC2C=C(C)C=C(C(C)(C)C)C=2OCCC)C=C(C)C=1)(C)(C)C.C(C1C(O)=C(SC2C=C(C)C=C(C(C)(C)C)C=2O[Si](C)(C)C)C=C(C)C=1)(C)(C)C.C(C1C(O)=C(SC2C(C)=CC=CC=2C)C=C(C(C)(C)C)C=1)(C)(C)C>>[S:12]([C:13]1[CH:18]=[C:17]([CH3:19])[CH:16]=[C:15]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:14]=1[OH:24])[C:7]1[CH:8]=[C:9]([CH3:11])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[C:6]=1[OH:25]
|
Name
|
(3-tert-butyl-2-ethoxy-5-methylphenyl)(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)C)SC1=C(C(=CC(=C1)C)C(C)(C)C)O)OCC
|
Name
|
(3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-methoxy-5-methylphenyl)sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)C)SC1=C(C(=CC(=C1)C)C(C)(C)C)OC)O
|
Name
|
(3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-n-propoxy-5-methylphenyl)sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)C)SC1=C(C(=CC(=C1)C)C(C)(C)C)OCCC)O
|
Name
|
(3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-5-methyl-2-trimethylsiloxyphenyl)sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)C)SC1=C(C(=CC(=C1)C)C(C)(C)C)O[Si](C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)C(C)(C)C)SC1=C(C=CC=C1C)C)O
|
Name
|
(3-tert-butyl-2-hydroxy-5-methylphenyl)(3-tert-butyl-2-methoxy-5-methylphenyl)sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)C)SC1=C(C(=CC(=C1)C)C(C)(C)C)OC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
S(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |